molecular formula C21H25FN2O B246845 N-benzyl-1-(2-fluorobenzyl)-N-methyl-3-piperidinecarboxamide

N-benzyl-1-(2-fluorobenzyl)-N-methyl-3-piperidinecarboxamide

Cat. No. B246845
M. Wt: 340.4 g/mol
InChI Key: NCLWIIMTAPDZEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-1-(2-fluorobenzyl)-N-methyl-3-piperidinecarboxamide, also known as compound X, is a synthetic compound that has gained significant attention in the scientific community due to its potential use as a pharmacological tool for studying certain physiological and biochemical processes.

Mechanism of Action

The mechanism of action of N-benzyl-1-(2-fluorobenzyl)-N-methyl-3-piperidinecarboxamide X is not fully understood, but it is believed to act as a modulator of certain receptors in the brain. It has been shown to have an inhibitory effect on the dopamine D2 receptor, which may contribute to its potential use in treating drug addiction. Additionally, it has been shown to have a neuroprotective effect through its modulation of the sigma-1 receptor.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-benzyl-1-(2-fluorobenzyl)-N-methyl-3-piperidinecarboxamide X are still being studied, but it has been shown to have an impact on various processes in the brain. It has been shown to modulate the release of certain neurotransmitters, such as dopamine and glutamate, which may contribute to its potential use in treating drug addiction and other neurological disorders. Additionally, it has been shown to have a neuroprotective effect by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

One advantage of using N-benzyl-1-(2-fluorobenzyl)-N-methyl-3-piperidinecarboxamide X in lab experiments is its high affinity for certain receptors in the brain, which makes it a useful tool for studying the role of these receptors in various physiological and biochemical processes. Additionally, its synthetic nature allows for precise control over its chemical structure and purity, which is important for ensuring accurate and reproducible results.
One limitation of using N-benzyl-1-(2-fluorobenzyl)-N-methyl-3-piperidinecarboxamide X in lab experiments is its limited availability and high cost, which may limit its use in certain research settings. Additionally, its potential effects on other receptors and physiological processes in the body are not fully understood, which may limit its use in certain applications.

Future Directions

There are several future directions for the study of N-benzyl-1-(2-fluorobenzyl)-N-methyl-3-piperidinecarboxamide X. One area of research is the potential use of N-benzyl-1-(2-fluorobenzyl)-N-methyl-3-piperidinecarboxamide X as a pharmacological tool for studying the role of the dopamine D2 receptor in drug addiction and other neurological disorders. Additionally, further studies are needed to fully understand the mechanism of action of N-benzyl-1-(2-fluorobenzyl)-N-methyl-3-piperidinecarboxamide X and its potential impact on other receptors and physiological processes in the body. Finally, the development of new synthesis methods and purification techniques may improve the availability and cost-effectiveness of N-benzyl-1-(2-fluorobenzyl)-N-methyl-3-piperidinecarboxamide X for use in scientific research.

Synthesis Methods

The synthesis of N-benzyl-1-(2-fluorobenzyl)-N-methyl-3-piperidinecarboxamide X involves a multi-step process that starts with the reaction of N-benzylpiperidine with 2-fluorobenzyl chloride in the presence of a base. The resulting intermediate is then reacted with N-methyl-3-piperidinecarboxylic acid chloride to yield the final product. The purity and yield of N-benzyl-1-(2-fluorobenzyl)-N-methyl-3-piperidinecarboxamide X can be improved through various purification techniques, such as recrystallization or column chromatography.

Scientific Research Applications

Compound X has been studied for its potential use as a pharmacological tool in various scientific research applications. It has been shown to have an affinity for certain receptors in the brain, such as the dopamine D2 receptor and the sigma-1 receptor. This makes it a useful tool for studying the role of these receptors in various physiological and biochemical processes, such as drug addiction and neurodegenerative diseases.

properties

Molecular Formula

C21H25FN2O

Molecular Weight

340.4 g/mol

IUPAC Name

N-benzyl-1-[(2-fluorophenyl)methyl]-N-methylpiperidine-3-carboxamide

InChI

InChI=1S/C21H25FN2O/c1-23(14-17-8-3-2-4-9-17)21(25)19-11-7-13-24(16-19)15-18-10-5-6-12-20(18)22/h2-6,8-10,12,19H,7,11,13-16H2,1H3

InChI Key

NCLWIIMTAPDZEN-UHFFFAOYSA-N

SMILES

CN(CC1=CC=CC=C1)C(=O)C2CCCN(C2)CC3=CC=CC=C3F

Canonical SMILES

CN(CC1=CC=CC=C1)C(=O)C2CCCN(C2)CC3=CC=CC=C3F

Origin of Product

United States

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